2-[(4-Chlorophenyl)sulfonyl]-4-methoxynicotinonitrile
Overview
Description
2-[(4-Chlorophenyl)sulfonyl]-4-methoxynicotinonitrile is an organic compound that belongs to the class of sulfonyl-containing heterocyclic compounds It is characterized by the presence of a 4-chlorophenyl group attached to a sulfonyl moiety, which is further connected to a 4-methoxynicotinonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chlorophenyl)sulfonyl]-4-methoxynicotinonitrile typically involves a multi-step process. One common method includes the following steps:
Formation of the 4-chlorophenylsulfonyl chloride: This is achieved by reacting 4-chlorobenzenesulfonyl chloride with a suitable base.
Coupling Reaction: The 4-chlorophenylsulfonyl chloride is then reacted with 4-methoxynicotinonitrile in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Chlorophenyl)sulfonyl]-4-methoxynicotinonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl group can be a site for nucleophilic attack, leading to substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxy and nitrile groups.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Nucleophilic Substitution: Products include sulfonamide or sulfone derivatives.
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products include reduced forms of the nitrile or methoxy groups.
Coupling Reactions: Products are typically biaryl compounds or more complex heterocycles.
Scientific Research Applications
2-[(4-Chlorophenyl)sulfonyl]-4-methoxynicotinonitrile has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is used in the synthesis of advanced materials, such as polymers and nanocomposites, due to its unique structural features.
Biological Studies: It is studied for its interactions with biological macromolecules, including proteins and nucleic acids, which can provide insights into its mechanism of action.
Industrial Applications: The compound is used as an intermediate in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(4-Chlorophenyl)sulfonyl]-4-methoxynicotinonitrile involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting their function. Additionally, the nitrile group can interact with nucleophilic sites in biological molecules, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
2-[(4-Chlorophenyl)sulfonyl]-4-methoxynicotinonitrile can be compared with similar compounds such as:
4-Chlorophenylsulfonyl derivatives: These compounds share the sulfonyl group but differ in the attached heterocyclic core.
Methoxynicotinonitrile derivatives: These compounds share the nicotinonitrile core but differ in the substituents attached to it.
Sulfonyl-containing heterocycles: These compounds have similar structural features but may vary in their specific functional groups and overall structure.
The uniqueness of this compound lies in its combination of the 4-chlorophenylsulfonyl and 4-methoxynicotinonitrile moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfonyl-4-methoxypyridine-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O3S/c1-19-12-6-7-16-13(11(12)8-15)20(17,18)10-4-2-9(14)3-5-10/h2-7H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNCCAUYWQJDOLE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)S(=O)(=O)C2=CC=C(C=C2)Cl)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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